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Abstract
Orziloben (formerly known as SEFA-6179 and NST-6179) is a novel, orally administered,

synthetic medium-chain fatty acid (MCFA) analog in clinical development for the treatment of

Intestinal Failure-Associated Liver Disease (IFALD), a rare and serious condition with no

currently approved pharmacological therapies.[1] Developed by NorthSea Therapeutics,

Orziloben is designed to overcome the limitations of natural MCFAs by resisting rapid

metabolism, thereby enabling sustained therapeutic effects in the liver.[1] This technical guide

provides a comprehensive overview of the current understanding of Orziloben's

pharmacodynamics, drawing from available preclinical and clinical data. It details the proposed

mechanism of action, summarizes key experimental findings, and outlines the methodologies of

pivotal studies.

Introduction to Orziloben and its Target Indication
Intestinal Failure-Associated Liver Disease (IFALD) is a significant complication arising from

long-term parenteral nutrition in patients with intestinal failure.[1][2] The pathophysiology of

IFALD is complex, involving hepatic steatosis, cholestasis, inflammation, and fibrosis, which

can progress to cirrhosis and liver failure.[3] Orziloben is being investigated as a potential first-

in-class oral therapy for this orphan disease. It has received Rare Pediatric Disease

Designation from the U.S. Food and Drug Administration (FDA) for the treatment of IFALD.
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Proposed Mechanism of Action
Orziloben is engineered to be passively absorbed from the gastrointestinal tract and to directly

target the liver via the portal vein. Unlike naturally occurring MCFAs, which are rapidly

metabolized for energy, Orziloben is designed to resist this breakdown, allowing for greater

bioavailability and sustained engagement with its molecular targets.

The primary mechanism of action of Orziloben is believed to be the activation of Peroxisome

Proliferator-Activated Receptor Alpha (PPAR-α), a nuclear receptor that plays a crucial role in

regulating lipid metabolism and inflammation in the liver. Orziloben is also suggested to target

multiple fatty acid-sensitive receptors relevant to the pathogenesis of IFALD.
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Caption: Proposed mechanism of action of Orziloben.

Preclinical Pharmacodynamics
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Orziloben has demonstrated robust efficacy in multiple preclinical models of liver injury,

targeting key pathophysiological drivers of IFALD.

Summary of Preclinical Findings
Model Key Findings Reference

Murine model of parenteral

nutrition-induced

hepatosteatosis with endotoxin

challenge

- Prevented the development

of steatosis.- Lowered liver

enzymes (ALT and AST) and

pro-inflammatory cytokines (IL-

6, TNF-alpha, MCP-1)

following endotoxin challenge.-

Promoted polarization of pro-

inflammatory M1 macrophages

to an anti-inflammatory M2

phenotype.

In vivo model of parenteral

nutrition-induced liver injury

- Completely prevented severe

cholestasis and the

development of fibrosis.

Model of established fibrosis

- Significantly reduced the

number of myofibroblasts, the

primary collagen-producing

cells in the liver.- Reduced

hepatic inflammation and

steatosis.

Preclinical Experimental Protocols
Murine Model of PN-Induced Hepatosteatosis and Endotoxin Challenge:

Animal Model: C57Bl/6J mice.

Induction of Hepatosteatosis: Mice were administered a high-carbohydrate liquid diet and an

intravenous lipid emulsion (Intralipid, 4 g fat/kg/d) or intravenous saline for 19 days.
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Orziloben Administration: Orziloben (100 mg/kg) or vehicle (medium-chain triglyceride) was

administered via oral gavage for four days prior to the endotoxin challenge.

Endotoxin Challenge: On day 19, mice received an intraperitoneal injection of

lipopolysaccharide (15 mg/kg) or saline.

Primary Endpoints: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST)

levels.

Secondary Endpoints: Pro-inflammatory cytokines (IL-6, TNF-alpha, and monocyte

chemoattractant protein-1), and liver immunofluorescence staining for macrophage

phenotypes.

Clinical Pharmacodynamics
Orziloben is currently being evaluated in a Phase 2a clinical trial. Data from the completed

Phase 1 study in healthy volunteers are also available.

Phase 1 Clinical Trial (Healthy Volunteers)
A randomized, placebo-controlled, single and multiple ascending dose trial was conducted in

approximately 90 healthy participants to evaluate the safety, tolerability, and pharmacokinetics

of Orziloben.

Summary of Phase 1 Results:
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Parameter Finding Reference

Safety and Tolerability

- Generally well-tolerated at

doses up to 1,000 mg once-

daily for 14 days.- Majority of

treatment-emergent adverse

events (TEAEs) were mild and

transient, with headache being

the most common.- Lab

parameters, ECG, and vital

signs remained stable.

Pharmacodynamic Signals

- Reductions from baseline in

AST, ALT, GGT, and bilirubin

were observed in healthy

subjects receiving 1,000 mg

once-daily for 14 days.

Pharmacokinetics

- Detailed pharmacokinetic

parameters (Cmax, Tmax,

AUC, half-life) are not yet

publicly available.

Phase 2a Clinical Trial (IFALD Patients)
A Phase 2a, randomized, double-blind, placebo-controlled proof-of-concept study

(NCT05919680) is currently ongoing in North America to evaluate the efficacy, safety,

tolerability, pharmacokinetics, and pharmacodynamics of Orziloben in up to 36 adult patients

with IFALD. The trial is expected to have a readout in the second half of 2025.

Phase 2a Study Design:
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Part A: Safety and PK (4 weeks)

Part B: Proof-of-Concept (12 weeks)

Screening

Randomization

Orziloben

1:1

Placebo

1:1

Orziloben

Transition

Placebo

Transition

Endpoint Analysis

Click to download full resolution via product page

Caption: Orziloben Phase 2a clinical trial workflow.

Key Pharmacodynamic Endpoints in the Phase 2a Trial:

Reduction of Steatosis: Measured by Magnetic Resonance Imaging-Proton Density Fat

Fraction (MRI-PDFF).

Reduction in Inflammation: Assessed by changes in Aspartate Aminotransferase (AST),

Alanine Aminotransferase (ALT), and high-sensitivity C-reactive protein (hsCRP).
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Improvements in Cholestasis: Evaluated by changes in Alkaline Phosphatase (ALP),

Gamma-glutamyl Transferase (GGT), total bilirubin, and direct bilirubin.

Improvements in Fibrosis: Measured by Fibroscan, Enhanced Liver Fibrosis (ELF) score,

Pro-C3, and the Fibrosis-4 (FIB-4) index.

Clinical Experimental Protocols
Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF):

MRI-PDFF is a non-invasive imaging technique used to quantify the fraction of mobile protons

in the liver attributable to triglycerides, providing a direct measure of hepatic steatosis. The

protocol typically involves a 3D fast spoiled gradient-echo sequence with a low flip angle to

minimize T1 bias. Multiple echoes are acquired to calculate the triglyceride and water content

in each pixel based on their phase differences. A nonlinear least-squares fitting algorithm is

then used to estimate and correct for T2* effects, allowing for an accurate calculation of the

proton density fat fraction.

Enhanced Liver Fibrosis (ELF™) Test:

The ELF™ test is a blood-based diagnostic assay that measures three direct markers of liver

fibrosis:

Hyaluronic Acid (HA): A glycosaminoglycan produced by hepatic stellate cells.

Procollagen III Amino-terminal Peptide (PIIINP): A marker of early fibrogenesis and

inflammation.

Tissue Inhibitor of Matrix Metalloproteinase 1 (TIMP-1): An inhibitor of matrix

metalloproteinases that can promote fibrogenesis.

These three markers are measured using automated two-site sandwich immunoassays with

direct chemiluminometric technology. The results are then combined using a specific algorithm

to generate a single ELF score, which correlates with the stage of liver fibrosis.

Conclusion
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Orziloben is a promising investigational therapy for IFALD with a novel mechanism of action

centered on the activation of PPAR-α and other fatty acid-sensitive receptors. Preclinical

studies have demonstrated its potential to mitigate the key drivers of IFALD, including steatosis,

inflammation, cholestasis, and fibrosis. The ongoing Phase 2a clinical trial will provide crucial

data on its efficacy and safety in the target patient population. The pharmacodynamic

endpoints being utilized in this trial are state-of-the-art, non-invasive methods for assessing

liver health. The results of this study are eagerly awaited and will be pivotal in determining the

future role of Orziloben in the management of IFALD.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Orziloben | NorthSea Therapeutics B.V. [northseatherapeutics.com]

2. NorthSea Therapeutics Initiates Phase 1 Trial of SEFA-6179, Targeting the Orphan
Indication Intestinal Failure-Associated Liver Disease | NorthSea Therapeutics B.V.
[northseatherapeutics.com]

3. NorthSea Therapeutics Initiates Phase 2A Trial of Orziloben (NST-6179) in Intestinal
Failure-Associated Liver Disease (IFALD) | NorthSea Therapeutics B.V.
[northseatherapeutics.com]

To cite this document: BenchChem. [Orziloben (NST-6179): A Technical Overview of its
Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12393117#understanding-the-pharmacodynamics-of-
orziloben]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b12393117?utm_src=pdf-body
https://www.benchchem.com/product/b12393117?utm_src=pdf-body
https://www.benchchem.com/product/b12393117?utm_src=pdf-custom-synthesis
https://northseatherapeutics.com/en/programs/orziloben/
https://northseatherapeutics.com/en/news/northsea_therapeutics_initiates_phase_1_trial_of_sefa_6179_targeting_the_orphan_indication_intestinal_failure_associated_liver/
https://northseatherapeutics.com/en/news/northsea_therapeutics_initiates_phase_1_trial_of_sefa_6179_targeting_the_orphan_indication_intestinal_failure_associated_liver/
https://northseatherapeutics.com/en/news/northsea_therapeutics_initiates_phase_1_trial_of_sefa_6179_targeting_the_orphan_indication_intestinal_failure_associated_liver/
https://northseatherapeutics.com/en/news/northsea_therapeutics_initiates_phase_2a_trial_of_orziloben_nst_6179_in_intestinal_failure_associated_liver_disease_ifald/
https://northseatherapeutics.com/en/news/northsea_therapeutics_initiates_phase_2a_trial_of_orziloben_nst_6179_in_intestinal_failure_associated_liver_disease_ifald/
https://northseatherapeutics.com/en/news/northsea_therapeutics_initiates_phase_2a_trial_of_orziloben_nst_6179_in_intestinal_failure_associated_liver_disease_ifald/
https://www.benchchem.com/product/b12393117#understanding-the-pharmacodynamics-of-orziloben
https://www.benchchem.com/product/b12393117#understanding-the-pharmacodynamics-of-orziloben
https://www.benchchem.com/product/b12393117#understanding-the-pharmacodynamics-of-orziloben
https://www.benchchem.com/product/b12393117#understanding-the-pharmacodynamics-of-orziloben
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12393117?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

